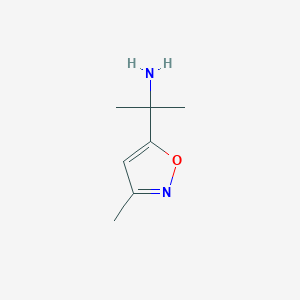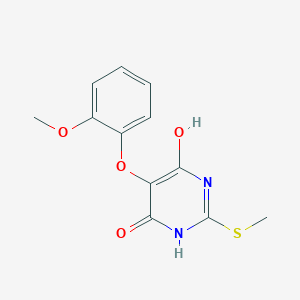
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile is a chemical compound with the molecular formula C12H6Cl2N2O2 It is known for its unique structure, which includes both a chlorinated benzene ring and a chlorinated hydroxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-chloro-2-hydroxypyridine under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or reduced to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group on the pyridine ring.
Scientific Research Applications
3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile
- 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
- 3-Chloro-5-[(2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy]benzonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H6Cl2N2O2 |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
3-chloro-5-[(4-chloro-2-oxo-1H-pyridin-3-yl)oxy]benzonitrile |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-8-3-7(6-15)4-9(5-8)18-11-10(14)1-2-16-12(11)17/h1-5H,(H,16,17) |
InChI Key |
YDLPCCWJPWQVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


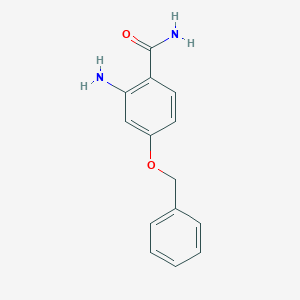
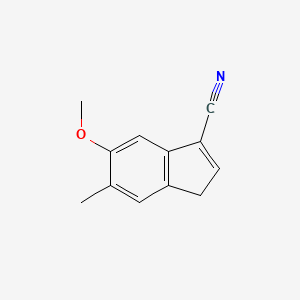
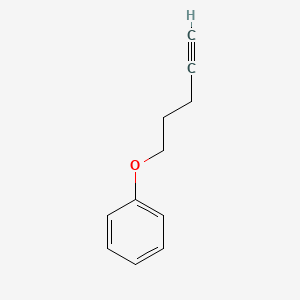
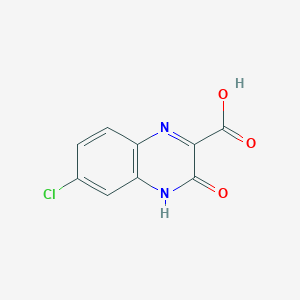
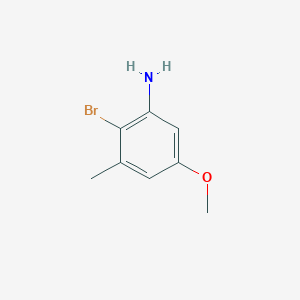
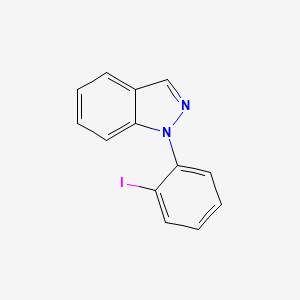


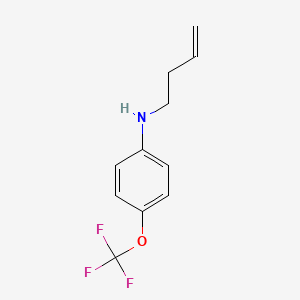
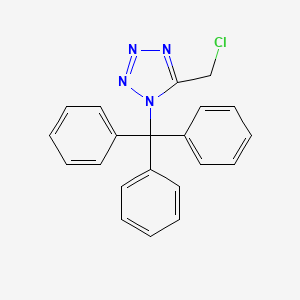
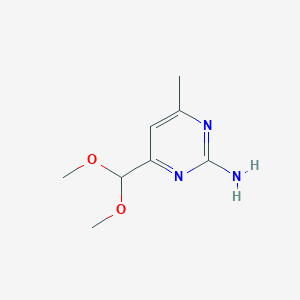
![Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-](/img/structure/B8600098.png)
